

Biochemical Properties of Tartronate Semialdehyde Reductase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tartronate
Cat. No.:	B1221331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60), is a key enzyme in the metabolism of various organisms.^{[1][2][3]} It belongs to the β -hydroxyacid dehydrogenase family and plays a crucial role in the final step of D-glycerate biosynthesis by catalyzing the reversible reduction of **tartronate** semialdehyde to D-glycerate, utilizing NADH or NADPH as a cofactor.^{[1][4][5][6]} This enzyme is integral to the degradation pathways of D-glucarate and D-galactarate and has been identified as a rate-limiting step in glycerol assimilation in certain fungi.^{[1][7][8][9][10]} Understanding the biochemical properties of TSR is essential for applications in metabolic engineering and as a potential target for drug development.

Enzyme Kinetics and Substrate Specificity

The kinetic properties of **tartronate** semialdehyde reductase have been characterized, particularly from the fungus *Ustilago maydis* (rTsr1). The enzyme exhibits a strong preference for D-glycerate and demonstrates dual cofactor specificity.^{[1][11]}

Quantitative Kinetic Data

Substrate	Cofactor	K _m (mM)	V _{max} (μmol/min/mg)	Reference
D-Glycerate	NAD ⁺	17.7	Not specified	[1]
L-Glycerate	NAD ⁺	123.2	Not specified	[1]
Tartronic Semialdehyde	NADH	0.19 ± 0.03	Not specified	[1]

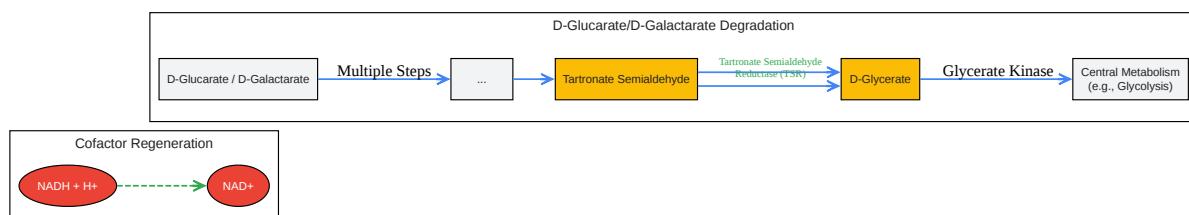
Substrate and Cofactor Specificity of rTsr1

The purified recombinant TSR from *Ustilago maydis* (rTsr1) was tested against various substrates. The highest activity was observed with DL-glycerate, followed by D-glycerate. The enzyme showed significantly lower activity with L-glycerate and negligible activity with 6-phosphogluconic acid, β-hydroxybutyric acid, and D-threonine. The enzyme demonstrated activity with both NAD⁺ and NADP⁺ as cofactors.[\[1\]](#)

Structural Properties

The three-dimensional structure of **tartronate** semialdehyde reductase from *Salmonella typhimurium* has been resolved by X-ray crystallography to a resolution of 1.65 Å.[\[4\]](#)[\[6\]](#)[\[12\]](#) The enzyme is a member of the structurally related β-hydroxyacid dehydrogenase family.[\[1\]](#)[\[13\]](#)

Key structural features include:


- A putative NADPH binding site.[\[4\]](#)[\[12\]](#)
- The active site, which in the crystal structure, contains an L-tartrate molecule that likely mimics the binding of the product, glycerate.[\[4\]](#)[\[12\]](#)
- The presence of a Rossmann fold-like nucleotide-binding domain at the N-terminus, which is a characteristic feature of dinucleotide-binding enzymes.[\[14\]](#)

Metabolic Significance

Tartronate semialdehyde reductase is a crucial enzyme in several metabolic pathways, primarily in the catabolism of acidic sugars.

D-Glucarate and D-Galactarate Degradation

In organisms like *E. coli*, TSR is part of the pathway that degrades D-glucarate and D-galactarate. In this pathway, these sugars are converted to **tartronate** semialdehyde, which is then reduced by TSR to D-glycerate. D-glycerate can then be phosphorylated to enter central metabolism.[\[7\]](#)[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Role of TSR in D-Glucarate/D-Galactarate Degradation.

Experimental Protocols

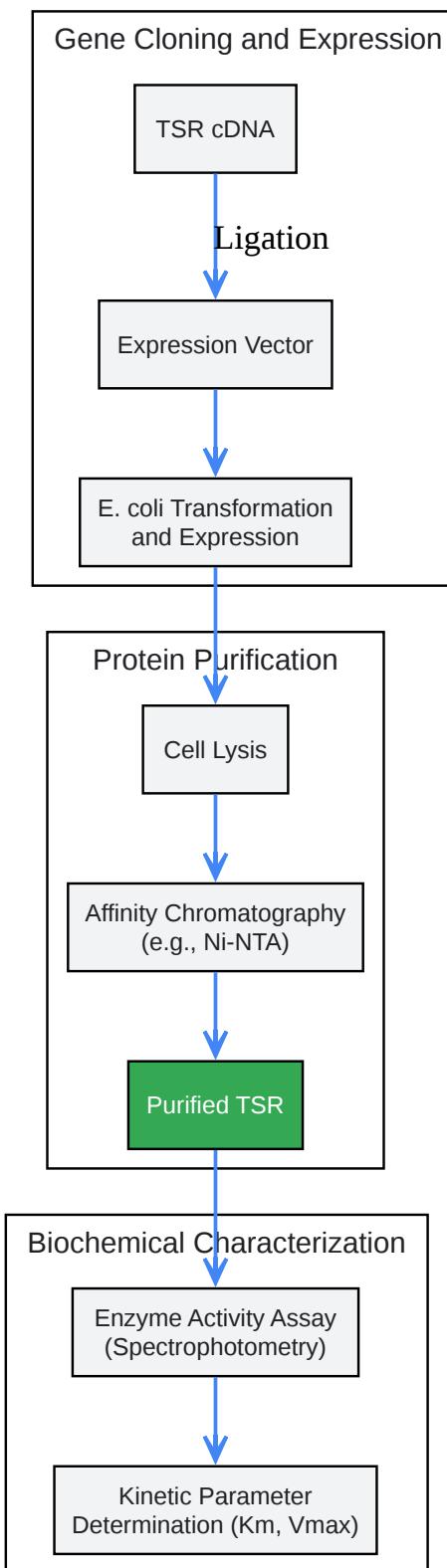
Expression and Purification of Recombinant Tartronate Semialdehyde Reductase (from *Ustilago maydis*)

- Gene Expression: The cDNA encoding TSR (e.g., Um02592) is expressed in *E. coli*, often with a hexa-histidine tag to facilitate purification. To enhance the production of soluble protein, induction of expression is typically performed at a reduced temperature, such as 25°C.[\[1\]](#)
- Purification: The recombinant protein is purified from the soluble fraction of *E. coli* lysate using affinity chromatography, such as with a Ni-chelating column. This single-step purification can yield a protein with greater than 95% homogeneity.[\[1\]](#)

Enzyme Activity Assay

The activity of **tartronate** semialdehyde reductase can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.[1]

Oxidation Reaction (Glycerate to **Tartronate** Semialdehyde):


- Reaction Mixture:
 - Substrate (e.g., 25 mM DL-glycerate, D-glycerate, or L-glycerate)
 - Cofactor (10 mM NAD⁺ or NADP⁺)
 - Purified enzyme (e.g., 1.0 µg of rTsr1)
- Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm due to the production of NADH or NADPH is monitored.[1]

Reduction Reaction (**Tartronate** Semialdehyde to Glycerate):

- Reaction Mixture:
 - Substrate (tartronic semialdehyde)
 - Cofactor (NADH or NADPH)
 - Purified enzyme
- Procedure: The decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH is monitored.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH or NADPH per minute under the specified conditions (e.g., 40°C). The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH or NADPH at 340 nm.[1]

[Click to download full resolution via product page](#)

Diagram 2: General Experimental Workflow for TSR Characterization.

Conclusion

Tartronate semialdehyde reductase is a structurally and functionally characterized enzyme with a significant role in microbial and potentially other eukaryotic metabolic pathways. Its well-defined biochemical properties, including its kinetics and substrate specificity, provide a solid foundation for further research. This information is valuable for metabolic engineering efforts aimed at, for example, improving the bioconversion of glycerol into higher-value products, as well as for the rational design of inhibitors for drug development applications.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in *Ustilago maydis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG ENZYME: 1.1.1.60 [genome.jp]
- 3. uniprot.org [uniprot.org]
- 4. X-ray crystal structure of GarR-tartronate semialdehyde reductase from *Salmonella typhimurium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray crystal structure of GarR—tartronate semialdehyde reductase from *Salmonella typhimurium* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathWhiz [smpdb.ca]
- 8. Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in *Ustilago maydis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New Insights into the Alternative d-Glucarate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in *Ustilago maydis* | Semantic Scholar

[semanticscholar.org]

- 12. 1vpd - Proteopedia, life in 3D [proteopedia.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [Biochemical Properties of Tartronate Semialdehyde Reductase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221331#biochemical-properties-of-tartronate-semialdehyde-reductase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com